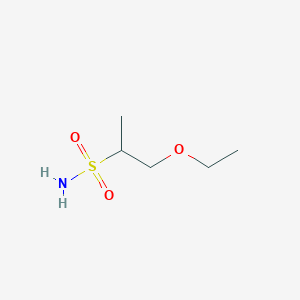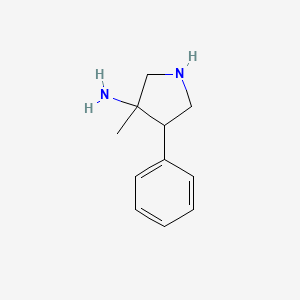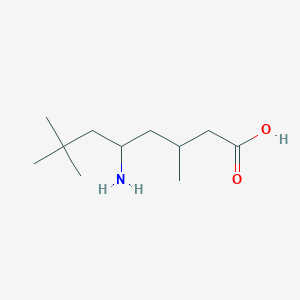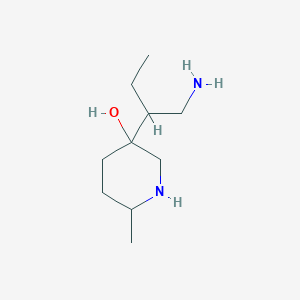![molecular formula C15H14BrNO4S B13175684 (2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)
(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a complex organic compound featuring a brominated aromatic ring, a methoxy group, and a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Bromination: The starting material, a methoxy-substituted aromatic compound, undergoes bromination using bromine in acetic acid to introduce the bromine atom.
Thiazole Introduction: The brominated intermediate is then reacted with a thiazole derivative under basic conditions to form the thiazole moiety.
Esterification: The resulting compound undergoes esterification with an appropriate acid chloride to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include de-brominated compounds.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Applications De Recherche Scientifique
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde: Similar structure but lacks the prop-2-enoic acid group.
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenylacrylic acid: Similar but with different substituents on the aromatic ring.
Uniqueness
3-{3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is unique due to its combination of a brominated aromatic ring, a methoxy group, and a thiazole moiety, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H14BrNO4S |
|---|---|
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
(E)-3-[3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO4S/c1-9-17-11(8-22-9)7-21-15-12(16)5-10(3-4-14(18)19)6-13(15)20-2/h3-6,8H,7H2,1-2H3,(H,18,19)/b4-3+ |
Clé InChI |
HAGSCYPNRRDWLO-ONEGZZNKSA-N |
SMILES isomérique |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)/C=C/C(=O)O)OC |
SMILES canonique |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)

![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)


![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)



